molecular formula C22H27NO4 B1424222 Otilonium Bromide ITS-2 CAS No. 51444-79-2

Otilonium Bromide ITS-2

Cat. No. B1424222
CAS RN: 51444-79-2
M. Wt: 369.5 g/mol
InChI Key: IYKWPMYHASDTRV-UHFFFAOYSA-N
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Description

Otilonium Bromide (OB) is a quaternary ammonium compound that acts as an antispasmodic agent on the distal gastrointestinal (GI) tract . It is used to treat patients affected by Irritable Bowel Syndrome (IBS) due to its specific pharmacokinetic and pharmacodynamic properties . It is sold under the trade name Spasmomen among others .


Molecular Structure Analysis

A new polymorphic form of Otilonium Bromide, Form I, has been presented. This form undergoes a temperature-driven first-order phase transition at about 396 K, transforming it into Form II . At room temperature, Form I is more stable, while Form II exists in a metastable state .


Chemical Reactions Analysis

Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It changes the permeability of the bacterial membrane and causes membrane damage, which is likely the antibacterial mechanism of Otilonium Bromide .


Physical And Chemical Properties Analysis

Otilonium Bromide is a poorly absorbed spasmolytic drug . The positively charged nitrogen atom of Otilonium Bromide is responsible for the scant systemic absorption and the poor penetration in the central nervous system .

Scientific Research Applications

Efficacy in Irritable Bowel Syndrome (IBS) Treatment

Otilonium Bromide (OB) has been extensively studied for its effectiveness in treating Irritable Bowel Syndrome (IBS), a prevalent gastrointestinal disorder characterized by symptoms like abdominal pain, discomfort, and altered bowel habits. Research has demonstrated that OB is a poorly absorbed antispasmodic drug that significantly controls IBS symptoms compared to placebo. Its efficacy extends beyond symptom control, showing superiority in symptom management when compared to other drugs like pinaverium bromide and mebeverine. OB's favorable tolerability profile and its impact on improving the quality of life in IBS patients have been highlighted, underscoring its potential as a long-term management option for IBS (Forte, E., Pizzoferrato, M., Lopetuso, L., & Scaldaferri, F., 2012; Triantafillidis, J., & Malgarinos, G., 2014).

Analytical and Pharmacological Properties

The analytical and pharmacological characteristics of Otilonium Bromide have been a focus of several studies, aimed at understanding its mechanisms of action and optimizing its therapeutic applications. One review detailed its specific pharmacokinetic and pharmacodynamic properties, emphasizing its action as an antispasmodic in the distal gastrointestinal tract. This review also discussed various analytical methods, including spectrophotometry and chromatography, to understand OB's efficacy and safety profile, providing a foundation for further pharmaceutical research and development (Shrivastava, A., & Mittal, A., 2021).

Long-Term Efficacy and Safety

Investigations into the long-term efficacy and safety of Otilonium Bromide have shown that it not only effectively manages the symptoms of IBS but also significantly prolongs the time to symptom relapse compared to placebo. This has led to suggestions that a cyclic treatment approach could be beneficial for IBS patients, offering a strategic method to manage this chronic condition. Antispasmodic drugs like OB have been recognized for their role in controlling IBS symptoms over the long term, with recent data supporting OB's use for sustained management of IBS patients (Triantafillidis, J., & Malgarinos, G., 2014).

Mechanism of Action

Target of Action

Otilonium Bromide ITS-2 primarily targets muscarinic receptors and tachykinin neurokinin-2 receptors . These receptors play a crucial role in the regulation of smooth muscle contraction in the gastrointestinal tract .

Mode of Action

This compound interacts with its targets by binding to both muscarinic receptors and tachykinin neurokinin-2 receptors . It inhibits L-type and T-type calcium channels, which are essential for muscle contraction . This interaction results in the relaxation of the smooth muscles in the gastrointestinal tract .

Biochemical Pathways

The action of this compound affects the calcium ion movement from intra- and extracellular sites, leading to the blockade of calcium channels . This interference with calcium ion mobilization is necessary for smooth muscle cell contraction, thus preventing excessive bowel contractions and abdominal cramps .

Pharmacokinetics

This compound has unique pharmacokinetic properties. It accumulates in the lower intestine and has poor systemic absorption . This characteristic allows this compound to act locally in the gastrointestinal tract, enhancing its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of both stimulated intestinal motility and altered sensitivity in patients with irritable bowel syndrome . By inhibiting muscle contractions, it relieves spasmodic pain in the gut .

Action Environment

The action, efficacy, and stability of this compound are influenced by its environment. Its long aliphatic chain favors the binding of the drug to the cell membrane of the target tissue, thus increasing the duration of its pharmacologic effects . The positively charged nitrogen atom of this compound is responsible for the scant systemic absorption and the poor penetration in the central nervous system .

Safety and Hazards

Based on the available safety data sheet, Otilonium Bromide ITS-2 may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[(2-octoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWPMYHASDTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51444-79-2
Record name 4-[2-(octyloxy)benzamido]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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